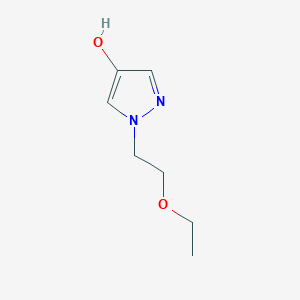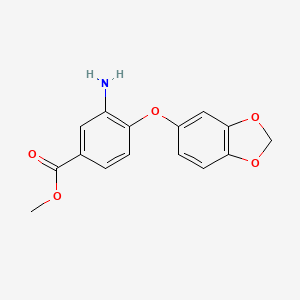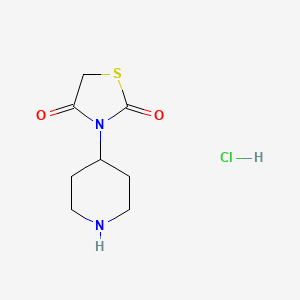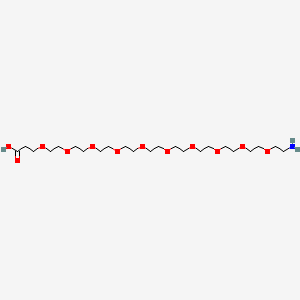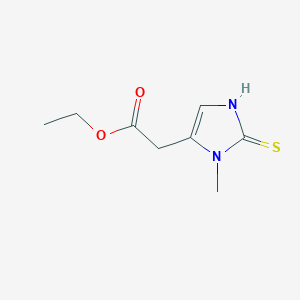
2-(3-メチル-2-チオキソ-2,3-ジヒドロ-1H-イミダゾール-4-イル)酢酸エチル
説明
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌作用
イミダゾール誘導体は、問題の化合物のような、顕著な抗菌および抗真菌活性を示すことが報告されています . これらの化合物は、さまざまな病原性細菌および真菌を標的として合成および改変することができ、新しい治療薬の開発に役立ちます。
抗ウイルス特性
一部のイミダゾール誘導体は、抗ウイルス剤としての可能性を示しています。 ウイルス複製を阻害したり、ウイルスのライフサイクルに不可欠な酵素を阻害したりするように設計できます。これは、ウイルス感染に対する新しい治療法の開発のための道を開きます .
抗炎症および鎮痛効果
イミダゾール環は、多くの抗炎症および鎮痛特性を有する化合物に存在します。 炎症性経路を調節したり、痛みシグナルを遮断したりすることで、これらの誘導体は、新しい痛み管理および抗炎症薬の開発に貢献できます .
抗腫瘍および細胞毒性活性
研究では、特定のイミダゾール誘導体が抗腫瘍および細胞毒性効果を示す可能性があることが示されています。 細胞分裂を阻害したり、癌細胞のアポトーシスを誘発したりすることで機能する可能性があり、これは癌治療研究にとって重要です .
抗酸化の可能性
イミダゾール化合物は、抗酸化の可能性について合成および評価されてきました。 フリーラジカルスカベンジャーとして作用し、さまざまな慢性疾患に関連する酸化ストレスから細胞を保護できます .
循環器系治療薬
イミダゾールの誘導体は、強心および降圧効果を有することが判明しています。 これらの特性により、高血圧や心不全などのさまざまな循環器系疾患の治療に適した候補となります .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
生化学分析
Biochemical Properties
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the biosynthesis of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor for cAMP-phosphodiesterase, thereby increasing intracellular levels of cyclic AMP . This elevation in cyclic AMP levels can lead to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with other enzymes and proteins can result in the modulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of prostacyclin (PGI2) and inhibiting platelet aggregation . At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, the compound is metabolized by specific enzymes that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, thereby influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.
特性
IUPAC Name |
ethyl 2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-9-8(13)10(6)2/h5H,3-4H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJWHPBMSSTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
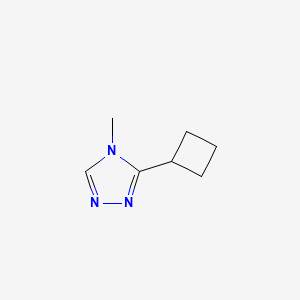
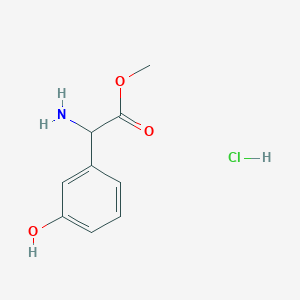
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
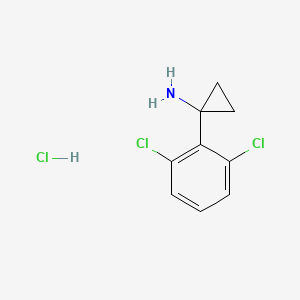
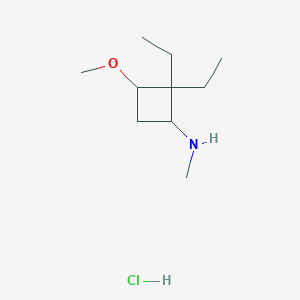
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)
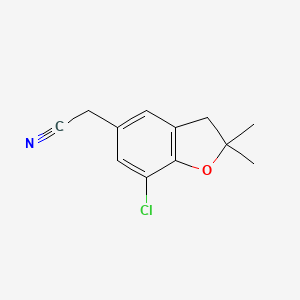
![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)
